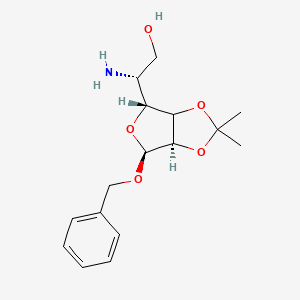

Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside is an indispensable chemical entity that plays a pivotal role in the realm of biomedicine . It is predominantly used as a primary substance in the fabrication of diverse medicinal entities .

Synthesis Analysis

This compound is widely employed in the biomedical industry, known for its exceptional properties, and finds application in the synthesis of novel drugs targeting specific diseases .Molecular Structure Analysis

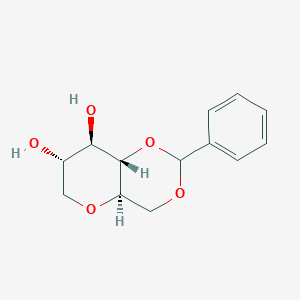

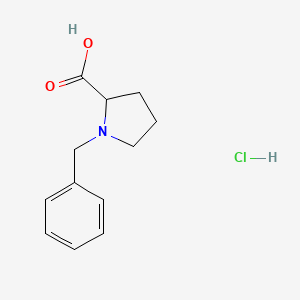

The molecular structure of Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside contains a total of 47 bonds, including 24 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 primary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 4 ethers (aliphatic) . It contains a total of 45 atoms; 23 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms .Chemical Reactions Analysis

While specific chemical reactions involving Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside are not detailed in the search results, it’s known that this compound is used in the synthesis of novel drugs .Physical And Chemical Properties Analysis

The molecular weight of Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside is 309.36, and its molecular formula is C16H23NO5 . It appears as an oil and is soluble in Chloroform and Dichloromethane .科学的研究の応用

Diabetes Treatment

“Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside” has been identified as a potential inhibitor of Dipeptidyl peptidase-4 (DPP-4), a protein that plays a crucial role in glucose metabolism . Inhibiting DPP-4 is anticipated as a potential new therapy for diabetes . This compound showed strong interactions with DPP-4 active sites .

Insulin Sensitivity Improvement

This compound is part of a group of phytochemicals that have the potential to improve insulin sensitivity . This makes it a potential candidate for research in the treatment of conditions like insulin resistance and type 2 diabetes .

Blood Glucose Level Reduction

Research has suggested that this compound could potentially lower blood glucose levels . This could be beneficial in managing conditions like diabetes .

Anti-Inflammatory Properties

This compound is also associated with reducing inflammation . This could make it useful in the treatment of various inflammatory conditions .

Proteomics Research

“Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Chemical Properties

This compound is an oil that is soluble in Chloroform and Dichloromethane . It has a molecular weight of 309.36 and a molecular formula of C16H23NO5 . These properties could make it useful in various chemical and biochemical research applications .

作用機序

Target of Action

Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside is a widely employed compound, known for its efficacy in studying diverse ailments, encompassing bacterial infections and viral maladies . It operates as an efficacious inhibitor, selectively targeting intricate molecular pathways .

Mode of Action

The compound interacts with its targets by inhibiting their function, thereby affecting the progression of the diseases it is employed to study

Biochemical Pathways

The compound’s mode of action involves selectively targeting intricate molecular pathways The specific biochemical pathways affected by this compound are not explicitly mentioned in the available literature

Pharmacokinetics

It is known that the compound is soluble in chloroform and dichloromethane , which may influence its bioavailability and distribution within the body.

Result of Action

Given its role as an inhibitor, it is likely that the compound’s action results in the modulation of the activity of its target molecules, thereby influencing the progression of the diseases it is employed to study .

Action Environment

It is known that the compound should be stored at -20° c , suggesting that temperature could be a significant environmental factor influencing its stability.

特性

IUPAC Name |

(2R)-2-[(3aR,4S,6R)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-aminoethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2)21-13-12(11(17)8-18)20-15(14(13)22-16)19-9-10-6-4-3-5-7-10/h3-7,11-15,18H,8-9,17H2,1-2H3/t11-,12-,13?,14-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHILBIEGHGLGI-MLQJFRMTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC2C(CO)N)OCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@@H](C2O1)[C@@H](CO)N)OCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724586 |

Source

|

| Record name | (2R)-2-[(3aR,4S,6R)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-aminoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside | |

CAS RN |

91364-19-1 |

Source

|

| Record name | (2R)-2-[(3aR,4S,6R)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-aminoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B1140098.png)